molecular formula C21H18ClNO4S B11648430 ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11648430
M. Wt: 415.9 g/mol
InChI Key: WLTKRKWHRHUONT-ZTPJVXOPSA-N
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Description

Ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound with a complex structure It contains a thiophene ring, which is a sulfur-containing heterocycle, and various functional groups, including an ester, an amine, and a methoxybenzylidene group

Preparation Methods

The synthesis of ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chlorophenyl group: This step involves the reaction of the thiophene intermediate with a chlorophenyl amine under specific conditions.

    Addition of the methoxybenzylidene group: This step involves the condensation of the intermediate with a methoxybenzaldehyde derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

Ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the double bond in the methoxybenzylidene group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure but may have different functional groups.

    Chlorophenyl compounds: These compounds contain the chlorophenyl group but may have different core structures.

    Methoxybenzylidene compounds: These compounds contain the methoxybenzylidene group but may have different heterocyclic cores.

Properties

Molecular Formula

C21H18ClNO4S

Molecular Weight

415.9 g/mol

IUPAC Name

ethyl (5Z)-2-(4-chlorophenyl)imino-4-hydroxy-5-[(4-methoxyphenyl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C21H18ClNO4S/c1-3-27-21(25)18-19(24)17(12-13-4-10-16(26-2)11-5-13)28-20(18)23-15-8-6-14(22)7-9-15/h4-12,24H,3H2,1-2H3/b17-12-,23-20?

InChI Key

WLTKRKWHRHUONT-ZTPJVXOPSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OC)/SC1=NC3=CC=C(C=C3)Cl)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OC)SC1=NC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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